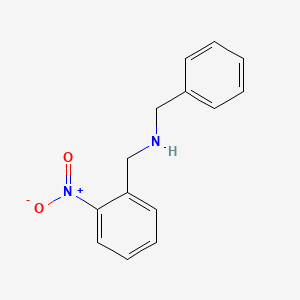
Benzenemethanamine, 2-nitro-N-(phenylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenemethanamine, 2-nitro-N-(phenylmethyl)- is an organic compound with the molecular formula C20H19N. It is also known by other names such as Aniline, N,N-dibenzyl-; Benzenamine, N,N-bis(phenylmethyl)-; Dibenzylamine, N-phenyl-; and Dibenzylaniline . This compound is characterized by the presence of a benzenemethanamine core with a nitro group and a phenylmethyl substituent.
Vorbereitungsmethoden
The synthesis of Benzenemethanamine, 2-nitro-N-(phenylmethyl)- typically involves the reaction of benzenemethanamine with nitrobenzyl chloride under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to a temperature of around 80-100°C to ensure complete conversion of the starting materials to the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Benzenemethanamine, 2-nitro-N-(phenylmethyl)- undergoes various types of chemical reactions, including:
Oxidation: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Reduction: The compound can undergo reduction reactions to form corresponding amines. Common reagents for this reaction include lithium aluminum hydride (LiAlH4) and catalytic hydrogenation.
Substitution: The benzenemethanamine core can undergo electrophilic aromatic substitution reactions with reagents such as bromine or chlorine to form halogenated derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while halogenation results in halogenated benzenemethanamine derivatives .
Wissenschaftliche Forschungsanwendungen
Benzenemethanamine, 2-nitro-N-(phenylmethyl)- has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate for investigating metabolic pathways.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Benzenemethanamine, 2-nitro-N-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The compound may also act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Benzenemethanamine, 2-nitro-N-(phenylmethyl)- can be compared with other similar compounds such as:
Benzenemethanamine, N-phenyl-: This compound lacks the nitro group and has different reactivity and applications.
Benzenemethanamine, N-hydroxy-N-(phenylmethyl)-: This compound has a hydroxy group instead of a nitro group, leading to different chemical properties and uses.
Eigenschaften
CAS-Nummer |
95982-61-9 |
|---|---|
Molekularformel |
C14H14N2O2 |
Molekulargewicht |
242.27 g/mol |
IUPAC-Name |
N-[(2-nitrophenyl)methyl]-1-phenylmethanamine |
InChI |
InChI=1S/C14H14N2O2/c17-16(18)14-9-5-4-8-13(14)11-15-10-12-6-2-1-3-7-12/h1-9,15H,10-11H2 |
InChI-Schlüssel |
WEWJQVKHZUNSPG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CNCC2=CC=CC=C2[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-({[(4-tert-butylphenyl)carbonyl]carbamothioyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12445024.png)
![2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-{2-hydroxy-4-[(2,2,3,3-tetrafluoropropanoyl)amino]phenyl}butanamide](/img/structure/B12445029.png)
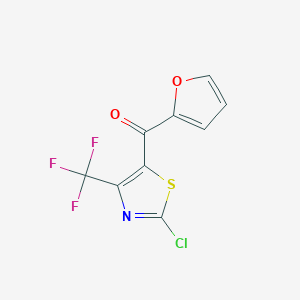
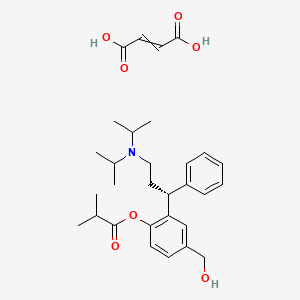
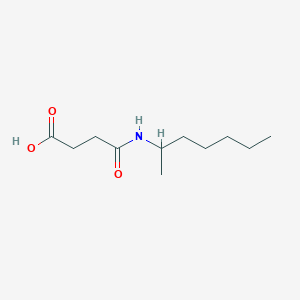
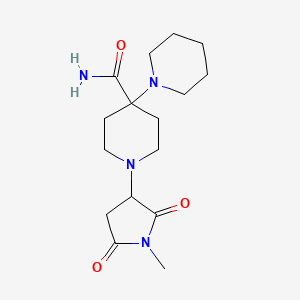

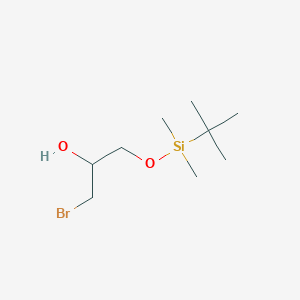
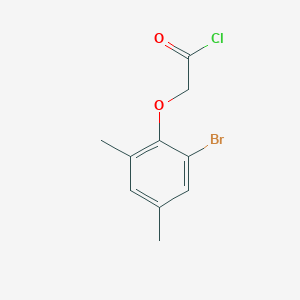
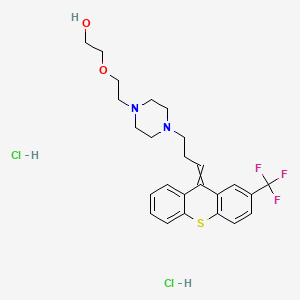
![2-(1,3-dioxoisoindol-2-yl)-5-[2-(1,3-dioxoisoindol-2-yl)-1,3-dioxoisoindol-5-yl]isoindole-1,3-dione](/img/structure/B12445077.png)

![4-[6-(p-Tolyl)-4-(trifluoromethyl)pyrimidin-2yl]aminobenzoic acid](/img/structure/B12445104.png)

